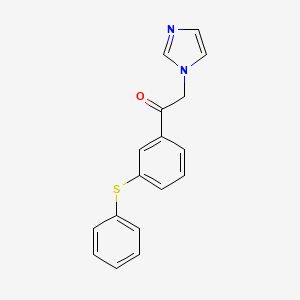
2-(1-Imidazolyl)-3'-(phenylthio)acetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Imidazol-1-yl-1-(3-phenylsulfanylphenyl)ethanone is a chemical compound characterized by its unique structure, which includes an imidazole ring and a phenylsulfanylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-imidazol-1-yl-1-(3-phenylsulfanylphenyl)ethanone typically involves the reaction of imidazole with 3-phenylsulfanylphenylacetyl chloride under specific conditions. The reaction is usually carried out in a polar aprotic solvent, such as dimethylformamide (DMF), at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the compound is synthesized using similar methods but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow processes are often employed to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 2-Imidazol-1-yl-1-(3-phenylsulfanylphenyl)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as amines or alcohols, in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Generation of substituted imidazoles or phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2-imidazol-1-yl-1-(3-phenylsulfanylphenyl)ethanone is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as a biological probe in studying enzyme mechanisms and receptor binding studies.
Medicine: Research has indicated that derivatives of this compound may possess therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: In the industrial sector, the compound is utilized in the development of new materials and chemical processes, contributing to advancements in various manufacturing technologies.
Mecanismo De Acción
The mechanism by which 2-imidazol-1-yl-1-(3-phenylsulfanylphenyl)ethanone exerts its effects involves its interaction with specific molecular targets and pathways. The imidazole ring can act as a ligand, binding to metal ions or enzymes, while the phenylsulfanylphenyl group can participate in π-π interactions with biological macromolecules. These interactions can modulate biological processes, leading to the observed effects.
Comparación Con Compuestos Similares
Imidazole derivatives: Other imidazole-containing compounds, such as 1-methylimidazole and 2-methylimidazole, share structural similarities but differ in their substituents and properties.
Phenylsulfanylphenyl derivatives: Compounds like 3-phenylsulfanylbenzoic acid and 4-phenylsulfanylphenol are structurally related but have different functional groups and reactivity profiles.
Uniqueness: 2-Imidazol-1-yl-1-(3-phenylsulfanylphenyl)ethanone stands out due to its specific combination of an imidazole ring and a phenylsulfanylphenyl group, which imparts unique chemical and biological properties not found in other similar compounds.
Propiedades
Número CAS |
73932-18-0 |
|---|---|
Fórmula molecular |
C17H14N2OS |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
2-imidazol-1-yl-1-(3-phenylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C17H14N2OS/c20-17(12-19-10-9-18-13-19)14-5-4-8-16(11-14)21-15-6-2-1-3-7-15/h1-11,13H,12H2 |
Clave InChI |
CGZCKXZRJJNUNX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC2=CC=CC(=C2)C(=O)CN3C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















